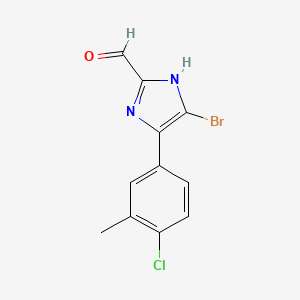
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of biological activities. Quinolines are known for their applications in various therapeutic areas, including antibacterial, antiviral, and anticancer treatments .
Méthodes De Préparation
The synthesis of 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst can lead to the formation of the quinoline ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-carboxylic acid position, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic properties.
Biology: This compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It is explored for its potential as an antibacterial, antiviral, and anticancer agent.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, including antimicrobial and anticancer activities.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial properties, often used to treat various infections. The uniqueness of this compound lies in its specific substituents, which confer unique chemical properties and biological activities compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-methyl-4H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,7H,6H2,1H3,(H,13,14) |
Clé InChI |
WEIJQYOTZSWYEX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)


![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
